Cyclocystine

Beschreibung

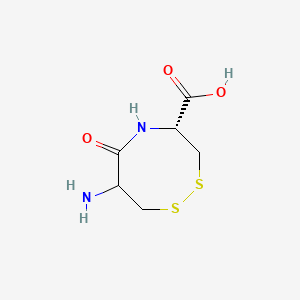

Cyclocystine is a cyclic disulfide-containing dipeptide characterized by an eight-membered ring structure formed via oxidation of two vicinal cysteine residues. This compound is notable for its conformational rigidity and redox-active properties, which are critical in biological systems such as enzyme active sites (e.g., thioredoxin and glutaredoxin) . Its synthesis typically involves solid-phase peptide synthesis (SPPS) with selective oxidation of cysteine thiols to form the disulfide bridge, often using polymer-supported oxidants like CLEAR-OX . Cyclocystine’s unique structure has been studied extensively via NMR, revealing distinct upfield $^{13}\text{C}$ and downfield $^{1}\text{H}$ signals for its α-carbons and protons, indicative of cis/trans conformational isomerism .

Eigenschaften

CAS-Nummer |

20711-00-6 |

|---|---|

Molekularformel |

C6H10N2O3S2 |

Molekulargewicht |

222.3 g/mol |

IUPAC-Name |

(4R)-7-amino-6-oxo-1,2,5-dithiazocane-4-carboxylic acid |

InChI |

InChI=1S/C6H10N2O3S2/c7-3-1-12-13-2-4(6(10)11)8-5(3)9/h3-4H,1-2,7H2,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |

InChI-Schlüssel |

NLBLLPROASDPSC-BKLSDQPFSA-N |

Isomerische SMILES |

C1[C@H](NC(=O)C(CSS1)N)C(=O)O |

Kanonische SMILES |

C1C(C(=O)NC(CSS1)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclocystine can be synthesized through the enzymatic degradation of starch using specific enzymes such as amylase or glucosyl transferases. The process involves treating starch with these enzymes to produce cyclocystine molecules .

Industrial Production Methods: In industrial settings, cyclocystine is produced by treating starch with enzymes under controlled conditions. The process typically involves the use of large-scale bioreactors where the enzymatic reaction is optimized for maximum yield. The resulting cyclocystine is then purified through various techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclocystine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the cyclocystine molecule that can interact with different reagents .

Common Reagents and Conditions:

Oxidation: Cyclocystine can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which can replace specific functional groups within the cyclocystine molecule

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cyclocystine can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Cyclocystine has a wide range of applications in scientific research, including:

Chemistry: Cyclocystine is used as a host molecule in supramolecular chemistry to form inclusion complexes with various guest molecules. .

Biology: In biological research, cyclocystine is used to study molecular interactions and enzyme-substrate relationships. .

Medicine: Cyclocystine and its derivatives are investigated for their potential use in drug delivery systems. .

Industry: Cyclocystine finds applications in the food and beverage industry as a stabilizer and emulsifier. .

Wirkmechanismus

The mechanism by which cyclocystine exerts its effects is primarily through the formation of inclusion complexes with other molecules. The hydrophobic cavity of cyclocystine can encapsulate guest molecules, thereby altering their physical and chemical properties. This interaction can affect the solubility, stability, and reactivity of the guest molecules, making cyclocystine a versatile compound in various applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cyclocystine shares functional and structural similarities with other cyclic disulfides and dipeptides. Below is a detailed comparison:

Cyclic Disulfides

Key Findings :

- Ring Strain : Cyclocystine’s 8-membered ring exhibits lower strain compared to 5-membered dithiolanes (e.g., lipoic acid), enhancing its stability under physiological conditions .

- Conformational Flexibility : Unlike rigid 5-membered rings, cyclocystine adopts both cis and trans conformers, as evidenced by NMR shifts .

Cyclic Dipeptides

Cyclocystine is part of the broader family of cyclic dipeptides (diketopiperazines), but differs in its disulfide functionality:

Key Findings :

- Disulfide vs. Amide Bonds : Cyclocystine’s disulfide bridge enables redox responsiveness, unlike amide-based cyclic dipeptides, which rely on hydrogen bonding for stability .

- Biological Applications : While cyclo(Tyr-Val) and cyclo(Gly-Asn) are explored for drug delivery, cyclocystine is primarily used in redox-active enzyme models .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.